molecular formula C6H9NO3 B2835646 methyl 3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2137715-29-6

methyl 3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B2835646
CAS No.: 2137715-29-6
M. Wt: 143.142
InChI Key: CUQZXXPLQRNWKJ-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound featuring a six-membered oxazine ring with one oxygen and one nitrogen atom. The structure includes a methyl ester group at the 4-position and a partially saturated ring system (3,4-dihydro-2H configuration), which confers unique reactivity and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to undergo ring-opening reactions, nucleophilic substitutions, and cycloadditions .

Properties

IUPAC Name

methyl 2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-6(8)7-2-4-10-5-3-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQZXXPLQRNWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3,4-dihydro-2H-oxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₆H₉NO₃ 143.14 Methyl ester at C4; dihydro-oxazine ring Intermediate for drug synthesis
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate C₁₀H₁₅NO₄ 213.23 Ethyl ester, formyl group at C6, dimethyl at C3 Enhanced electrophilicity for cross-coupling
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate C₈H₈F₃NO₄ 239.15 Trifluoroacetyl group at C6 Electron-withdrawing effects for catalysis
Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₂H₁₅NO₃ 227.25 Benzene-fused ring, ethyl ester at C2 Increased aromatic stability
Methyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate C₁₂H₁₃NO₄ 247.24 Acetyl group at C4, benzene-fused ring Photostability for material science

Key Observations:

Ester Group Variations :

  • Ethyl esters (e.g., ) increase molecular weight and lipophilicity compared to methyl esters, influencing solubility and bioavailability.
  • Trifluoroacetyl-substituted derivatives () exhibit strong electron-withdrawing effects, enhancing reactivity in nucleophilic acyl substitutions.

Ring Modifications: Benzene-fused oxazines (e.g., ) demonstrate higher thermal and photostability due to aromatic conjugation, making them suitable for material science applications.

Functional Group Additions :

  • Formyl groups () enable further functionalization via condensation or reduction reactions.
  • Acetylated derivatives () are pivotal in photodynamic therapy due to their stability under UV light.

Table 2: Comparative Reactivity

Compound Reactivity Profile Applications
This compound Base-sensitive; undergoes ring-opening with nucleophiles (e.g., amines, thiols) Prodrug synthesis
Ethyl 6-formyl-oxazine derivative Electrophilic at C6; participates in Knoevenagel condensations Fluorescent dye precursors
Benzoxazine-carboxylate hybrids Resistant to hydrolysis; undergoes electrophilic aromatic substitution Polymer crosslinkers

Biological Activity

Methyl 3,4-dihydro-2H-oxazine-4-carboxylate is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a unique oxazine structure, which contributes to its reactivity and biological profile. The molecular formula is C8H9NO3C_8H_9NO_3 with a molecular weight of approximately 169.16 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing cellular processes.

The compound's biological activity is primarily attributed to its ability to bind with specific enzymes or receptors, modulating their functions. This interaction can lead to various effects such as:

  • Inhibition of cell proliferation : By interfering with cellular pathways that regulate growth.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Antimicrobial effects : Targeting bacterial cell structures or metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various research studies:

Study ReferenceCell Lines TestedIC50 (µM)Observations
PC-3, MDA-MB-2317.84 - 16.2Significant anti-proliferative activity noted.
NHDF, MIA PaCa-2Not specifiedModulation of biological pathways observed.
Various cancer linesNot specifiedPotential therapeutic applications indicated.

In one study, a derivative of this compound exhibited an IC50 value ranging from 7.84 to 16.2 µM against multiple cancer cell lines, suggesting strong anticancer activity and warranting further structural optimization for enhanced efficacy .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Case Studies

  • Anticancer Evaluation :
    A study focused on synthesizing a series of benzoxazine derivatives based on the oxazine scaffold demonstrated that specific substitutions significantly enhanced anticancer activity. For example, compounds with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups .
  • Antimicrobial Assessment :
    Another investigation evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited promising antibacterial properties, suggesting potential use in treating infections caused by resistant strains.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for exploration include:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3,4-dihydro-2H-oxazine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between β-amino alcohols and carbonyl derivatives. For example, analogous oxazine derivatives are synthesized via nucleophilic substitution under basic conditions (e.g., potassium carbonate in DMF) to facilitate cyclization . Reaction optimization may involve Design of Experiments (DoE) to assess temperature, solvent polarity, and catalyst effects. Characterization via TLC and intermediate purification by column chromatography are critical for yield improvement.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbonyl/oxazine ring signals (e.g., δ 3.7 ppm for methoxy groups, δ 170 ppm for ester carbonyls) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 171.1 for C7H11NO3) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated for structurally similar benzothiazine derivatives .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the oxazine ring in this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening/closing reactions via HPLC or in situ NMR under acidic (HCl) or basic (NaOH) conditions. For example, oxazine rings in related compounds undergo hydrolysis to form amides or lactams .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways and stability .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ACD/Labs). Discrepancies in carbonyl signals (δ 165–170 ppm) may arise from solvent effects or tautomerism .
  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities that skew spectral data .

Q. How can in silico methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., enzymes like cyclooxygenase) using AutoDock Vina. Similar oxazine derivatives show affinity for anti-inflammatory targets .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxazine oxygen) and hydrophobic regions using Schrödinger’s Phase .

Q. What experimental designs are recommended to study the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via LC-MS and quantify impurities (e.g., hydrolysis products) .
  • Light Sensitivity Tests : Use UV-Vis spectroscopy to assess photodegradation under ICH Q1B guidelines .

Methodological Considerations

Q. How to optimize multi-step synthesis yields for this compound derivatives?

  • Methodological Answer :

  • Stepwise Optimization : Isolate intermediates (e.g., β-amino alcohols) and optimize coupling steps separately. For example, Mitsunobu reactions for ether formation achieve >80% yields with DIAD/TPP .
  • Catalyst Screening : Test palladium or organocatalysts for stereoselective cyclization, as seen in related quinazoline syntheses .

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